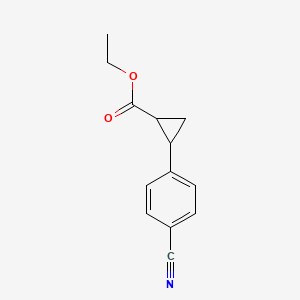![molecular formula C22H23NO4 B12513145 (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorenylmethoxycarbonyl group, and an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluorenylmethoxycarbonyl group. The amino acid backbone is then introduced through a series of reactions that include protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.
Cyclopropyl Group Synthesis: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Fluorenylmethoxycarbonyl Group Introduction: The fluorenylmethoxycarbonyl group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride and an appropriate amine.
Amino Acid Backbone Formation: The amino acid backbone is formed through a series of reactions that include the protection of the amino group, coupling with the cyclopropyl and fluorenylmethoxycarbonyl groups, and subsequent deprotection steps.
Industrial Production Methods
Industrial production of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-4-cyclopropyl-3-aminobutanoic acid: Lacks the fluorenylmethoxycarbonyl group.
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Has a longer carbon chain in the amino acid backbone.
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Has a shorter carbon chain in the amino acid backbone.
Uniqueness
(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorenylmethoxycarbonyl group, along with the specific configuration of the amino acid backbone, makes this compound particularly interesting for various research applications.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15(11-14-9-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t15-/m1/s1 |
Clé InChI |
GKIBRNYPIZYRPI-OAHLLOKOSA-N |
SMILES isomérique |
C1CC1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CC1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


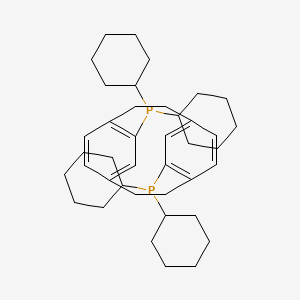
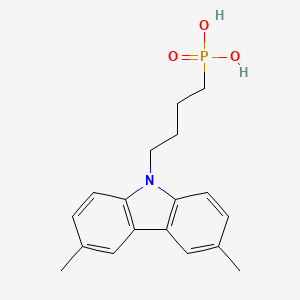
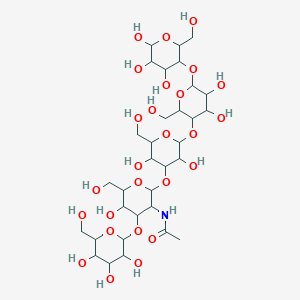

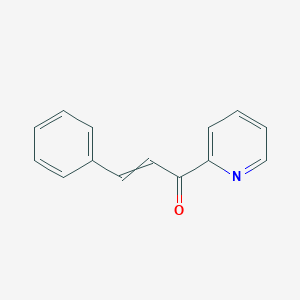
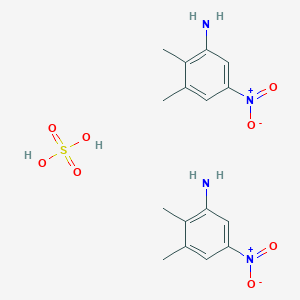
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
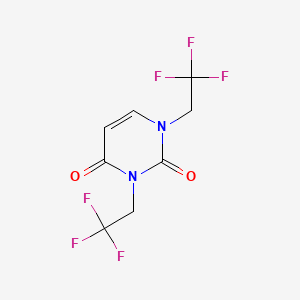
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
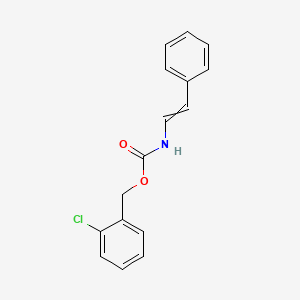
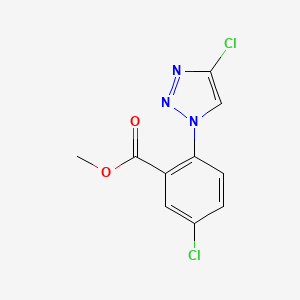
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
